Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
CAS No.: 63478-69-3
Cat. No.: VC17691495
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63478-69-3 |
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Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |
Standard InChI | InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
Standard InChI Key | ADQSGWWTCUWLGD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The general structure of these compounds is defined by a three-membered oxirane ring with two stereocenters at positions 2 and 3. The substituents include:
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A 4-methoxyphenyl group at position 3.
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A methyl ester at position 2.
The stereochemistry significantly influences physicochemical behavior. For example:
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Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a specific spatial arrangement critical for its reactivity in asymmetric synthesis.
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Its enantiomer, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate , exhibits identical connectivity but opposite stereochemistry, leading to distinct interactions in chiral environments.
Table 1: Key Structural Descriptors
Property | Value (CID 60016) | Value (CID 719748) |
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Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
Molecular Weight (g/mol) | 208.21 | 208.21 |
XLogP3-AA (Lipophilicity) | 1.3 | 1.3 |
Rotatable Bond Count | 4 | 4 |
Defined Stereocenters | 2 | 2 |
Synthesis and Industrial Applications
Synthetic Routes
These epoxides are typically synthesized via asymmetric epoxidation or Mukaiyama aldol reactions. For instance:
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Mukaiyama Aldol Route: A 2003 study demonstrated the use of α,α-dichloro ketene silyl acetal to achieve enantioselectivity >99%, yielding the (2R,3S) enantiomer .
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Large-Scale Production: A 2002 protocol optimized the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor to the antihypertensive drug diltiazem, achieving scalability up to kilogram quantities .
Pharmaceutical Relevance
The (2R,3S) enantiomer is a key intermediate in synthesizing diltiazem, a calcium channel blocker used for hypertension and angina . Stereochemical purity is paramount, as the biological activity of diltiazem depends on the correct configuration of the epoxide precursor.
Physicochemical Properties
Thermal Stability
Solubility and Lipophilicity
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LogP: 1.27 , suggesting moderate hydrophobicity compatible with lipid bilayer penetration.
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Vapor Pressure: 0.0±0.6 mmHg at 25°C , indicating low volatility.
Comparative Analysis of Stereoisomers
Spectroscopic Differentiation
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Optical Rotation: The (2S,3R) and (2R,3S) enantiomers exhibit equal but opposite optical rotations, critical for chiral resolution.
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X-ray Crystallography: Confirms absolute configuration; the (2R,3S) form shows a dihedral angle of 88.2° between the phenyl and oxirane planes .
Reactivity in Synthesis
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